5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
Description
5-Bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5 and linked via an amine group to a thiazole ring bearing a 4-methoxyphenyl substituent. Its molecular formula is C₁₆H₁₃BrN₄OS, with a molecular weight of 393.27 g/mol. Key physicochemical properties include a high logP (~6.28), indicative of significant lipophilicity, and a polar surface area of 28.63 Ų, suggesting moderate solubility .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c1-20-12-5-2-10(3-6-12)13-9-21-15(18-13)19-14-7-4-11(16)8-17-14/h2-9H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXOZEKAEJKKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves multiple steps, including the formation of the pyrazolo[4,3-c]pyridine core and subsequent functionalization. Common reagents used in these reactions include chlorobenzyl chloride, methylamine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine may be studied for its potential biological activity. Researchers can investigate its effects on different biological systems and its potential as a therapeutic agent.
Medicine
In medicine, this compound may have potential therapeutic applications due to its unique structure and biological activity. It could be explored as a candidate for drug development, targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it a valuable addition to various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Thiazole Ring
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-Thiazol-2-yl]Pyridine-2-Amine
- Structure : Replaces the 4-methoxyphenyl group with a 4'-fluorobiphenyl moiety.
- Properties : Exhibits enhanced antiproliferative activity (IC₅₀ < 10 µM against cancer cell lines) due to improved π-π stacking interactions with hydrophobic protein pockets .
- Key Difference : Fluorine’s electronegativity enhances binding affinity compared to methoxy’s electron-donating effects.
5-Bromo-N-[4-(2,5-Dimethylphenyl)-1,3-Thiazol-2-yl]Pyridin-2-Amine
Pyridine Ring Modifications
3-Methyl-N-[4-(Pyridin-2-yl)-1,3-Thiazol-2-yl]Pyridin-2-Amine (CBK267272)
- Structure : Lacks the bromine atom and features a methyl group on the pyridine ring.
- Properties : Compliant with Lipinski’s Rule of 5 (MW = 269.3 g/mol, logP = 2.1), with superior drug-likeness. Demonstrates dose-dependent UPS inhibition, highlighting the critical role of nitrogen positioning in the pyridine ring for activity .
- Key Difference : Bromine in the target compound may enhance halogen bonding but increases molecular weight and lipophilicity.
Heterocycle Replacements
N-{[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Methyl}Pyridin-2-Amine
- Structure : Replaces thiazole with oxadiazole.
- Properties : Retains anticancer activity (selective against HOP-92 lung cancer cells) but with reduced metabolic stability due to oxadiazole’s susceptibility to hydrolysis .
- Key Difference : Thiazole’s sulfur atom in the target compound may improve stability and metal-binding capacity.
Anticancer Activity
- The bromine atom in the target compound enhances halogen bonding with kinases (e.g., PARP1), as seen in MortaparibMild, a Mortalin/PARP1 co-inhibitor with a related thiazole-triazole scaffold .
- Analogues with 4-methoxyphenyl groups show moderate cytotoxicity (IC₅₀ ~ 20–50 µM), while fluorinated biphenyl derivatives (e.g., 4'-fluoro) exhibit sub-10 µM potency due to improved hydrophobic interactions .
Antimicrobial and Anti-inflammatory Profiles
- Biphenyl-thiazole derivatives (e.g., 4'-trifluoromethyl) demonstrate broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus and E. coli), attributed to membrane disruption via lipophilic substituents .
- The target compound’s methoxy group may reduce inflammation by modulating COX-2 inhibition, similar to pyrazolopyrimidinone derivatives .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s high logP may limit aqueous solubility but improve blood-brain barrier penetration.
- CBK267272’s lower molecular weight and logP align with oral bioavailability criteria, whereas bromine in the target compound introduces trade-offs between potency and pharmacokinetics.
Computational and Docking Insights
- Molecular docking (e.g., AutoDock Vina, Schrödinger) predicts that the 4-methoxyphenyl group occupies hydrophobic pockets in kinase domains, while the bromine atom forms halogen bonds with backbone carbonyls .
- Multiwfn wavefunction analysis highlights electron-deficient regions on the thiazole ring, favoring charge-transfer interactions with biological targets .
Biological Activity
5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom, a pyridine ring, and a thiazole moiety with a methoxyphenyl substituent. Its structural formula can be represented as follows:
This structure contributes to its diverse biological activities.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The thiazole ring can bind to the active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of kinase inhibition.
- Receptor Modulation : The compound may also act on various receptors, affecting signal transduction pathways that are crucial for cellular responses.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiazoles and pyridines have shown effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that this compound may have comparable efficacy.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Enterococcus faecalis | 11.29 |
These values indicate promising antibacterial potential, which warrants further investigation into the specific activity of this compound against these strains.
Anticancer Activity
The thiazole and pyridine frameworks are known for their anticancer properties. Studies have shown that compounds containing these moieties can induce apoptosis in cancer cells and inhibit tumor growth. For example:
- In vitro studies demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in MDPI highlighted that thiazole derivatives showed promising results against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- Enzyme Inhibition Studies : Research focused on enzyme targets such as kinases revealed that modifications on the thiazole ring significantly affected inhibitory potency, suggesting that this compound could serve as a lead compound for further development .
- Comparative Analysis : A comparative study with structurally similar compounds indicated that the presence of the bromine atom enhances binding affinity to target sites, potentially increasing biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones. A palladium-catalyzed Buchwald-Hartwig coupling is often employed for amination at the pyridine ring .
- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Final purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8 ppm, thiazole C-H at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z 378.99) .
- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between aromatic rings (e.g., thiazole-pyridine angle ~5–10°) .
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility : DMSO (10–20 mM stock solutions) for biological assays; dilute in PBS (pH 7.4) for in vitro work. Avoid aqueous buffers with high ionic strength due to precipitation risks .
- Stability : Monitor via LC-MS over 24–72 hours at 4°C and 37°C. Degradation products (e.g., de-brominated analogs) indicate light sensitivity; store in amber vials .
Q. What preliminary biological screening assays are relevant for this compound?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Approach :
Substitution Variations : Replace methoxy with ethoxy or halogens to assess electronic effects on binding .
Scaffold Hybridization : Fuse with triazole or oxadiazole rings to enhance π-π stacking in enzyme pockets .
Computational Modeling : Perform docking (AutoDock Vina) on target proteins (e.g., EGFR kinase) to prioritize analogs with lower ΔG values .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Case Example : If in vitro IC₅₀ = 2 µM (cancer cells) but in vivo efficacy is poor:
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS). Low bioavailability may require prodrug strategies (e.g., esterification of methoxy group) .
- Metabolite Identification : Incubate with liver microsomes (human/rat) to detect rapid Phase I oxidation .
Q. What crystallographic insights explain the compound’s conformational stability?
- Key Findings :
- Intramolecular H-bonding between pyridine N and thiazole NH stabilizes planar geometry .
- Dihedral angles <10° between aromatic rings enhance π-stacking in protein binding pockets .
- Method : Single-crystal X-ray diffraction (120 K, Mo-Kα radiation) with SHELX refinement .
Q. How do reaction conditions influence regioselectivity in bromination or amination steps?
- Bromination : NBS (N-bromosuccinimide) in DMF at 0°C favors C5-bromination on pyridine; elevated temperatures risk di-substitution .
- Amination : Pd₂(dba)₃/Xantphos catalyst system achieves >90% yield for N-arylation; competing Ullmann coupling is suppressed with K₃PO₄ base .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
